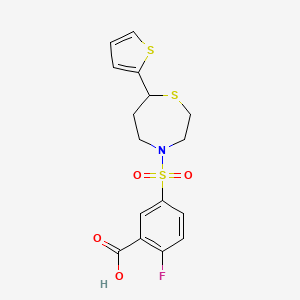

2-Fluoro-5-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoic acid

描述

属性

IUPAC Name |

2-fluoro-5-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO4S3/c17-13-4-3-11(10-12(13)16(19)20)25(21,22)18-6-5-15(24-9-7-18)14-2-1-8-23-14/h1-4,8,10,15H,5-7,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYUDMOHOZDYPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoic acid involves multi-step organic reactions. Typically, the synthetic route begins with the preparation of intermediate compounds, such as the fluorinated aromatic ring and the thiazepane ring. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents may include fluorinated benzoic acids, thiophene derivatives, and thiazepane precursors, using catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound, if scaled up, would require optimizing the synthetic route for efficiency and yield. This might involve automated synthesis techniques, continuous flow chemistry, and the use of large-scale reactors to ensure consistent product quality. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and minimize by-products.

化学反应分析

Types of Reactions

2-Fluoro-5-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: Fluorine atoms on the aromatic ring can participate in nucleophilic or electrophilic substitution reactions.

Oxidation-Reduction Reactions: The thiazepane ring can undergo redox reactions under suitable conditions.

Coupling Reactions: The thiophene moiety can engage in cross-coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

Typical reagents used in these reactions include strong nucleophiles or electrophiles for substitution reactions, oxidizing agents like potassium permanganate or reducing agents like sodium borohydride for redox reactions, and palladium catalysts for coupling reactions.

Major Products

Depending on the type of reaction, the products can range from substituted aromatic compounds to oxidized or reduced derivatives of the thiazepane ring. Coupling reactions can yield complex aromatic systems with additional functional groups.

科学研究应用

Chemistry

In chemistry, this compound could serve as a building block for more complex molecules, given its functional group diversity. It could also be used in studying reaction mechanisms and the behavior of multi-functionalized systems under various conditions.

Biology

In biological research, 2-Fluoro-5-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoic acid might be explored for its potential biological activity. Its structural complexity could interact with biological targets, potentially leading to new therapeutic agents or biological probes.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. The presence of fluorine, sulfur, and nitrogen in the structure suggests potential interactions with various biological macromolecules, potentially leading to new drug candidates.

Industry

In industry, the compound could be used in the development of advanced materials or chemical processes. Its unique structure might impart special properties to materials, such as increased stability or specific reactivity.

作用机制

The exact mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of fluorine can increase lipophilicity, enhancing membrane permeability and potentially increasing bioavailability. The sulfur-containing thiazepane ring could participate in redox reactions or form covalent bonds with target proteins, affecting their function.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs: Sulfonyl Benzoic Acid Derivatives

The target compound shares a sulfonyl-substituted benzoic acid core with several analogs described in the literature. Key comparisons include:

- Electronic Effects : The sulfonyl group in all compounds acts as an electron-withdrawing group, increasing the acidity of the benzoic acid (lower pKa). However, the thiophene and thiazepane in the target compound may partially offset this effect through resonance or inductive interactions .

- Solubility : The perfluorinated analogs () exhibit high lipophilicity due to their fluorine-rich chains, whereas the target compound’s thiophene and thiazepane groups balance lipophilicity with moderate solubility .

Heterocyclic Moieties

- 1,4-Thiazepane vs. In contrast, the rigid triazole ring in compounds [7–9] () favors planar interactions, such as π-π stacking .

- Thiophene vs. Difluorophenyl : The thiophene’s electron-rich aromatic system may engage in stronger π-π interactions compared to the electron-deficient difluorophenyl group in ’s triazole derivatives .

Fluorinated Derivatives

- 2-Fluoro vs.

- Fluorine vs. Perfluoroalkyl Chains : The perfluoroalkyl chains in ’s compounds drastically increase hydrophobicity and chemical stability, whereas the target compound’s fluorine serves primarily as a metabolic stabilizer .

Research Findings and Implications

- The thiazepane-thiophene moiety may require multi-step functionalization of the sulfonyl group .

- Physicochemical Properties : The target compound’s calculated logP (estimated via fragment-based methods) is likely intermediate between the highly lipophilic perfluorinated derivatives and the polar triazolethiones .

生物活性

The compound 2-Fluoro-5-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoic acid is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 348.48 g/mol. Its structure features a benzoic acid moiety substituted with a sulfonyl group linked to a thiazepan ring, which is further substituted with a thiophene group. This unique arrangement is believed to play a critical role in its biological activity.

The biological activity of 2-Fluoro-5-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoic acid has been associated with several mechanisms:

- NF-κB Activation : Preliminary studies indicate that this compound may enhance the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). NF-κB plays a crucial role in immune response and inflammation, suggesting potential applications in immunomodulation .

- Cytokine Release : The compound has shown promise in stimulating the release of immunostimulatory cytokines from human monocytic cell lines. This suggests a potential role in therapeutic strategies aimed at enhancing immune responses .

- Inhibition of Pathogen Growth : Some derivatives of thiazepan compounds have demonstrated antibacterial and antifungal properties, which may extend to this compound as well, although specific studies are needed to confirm this activity .

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in understanding how modifications to the chemical structure affect biological activity. For instance, variations in the substituents on the thiazepan and benzoic acid rings can significantly alter potency and selectivity against different biological targets .

| Modification Site | Description | Impact on Activity |

|---|---|---|

| A | Substituent on thiazole ring | Enhanced NF-κB activation |

| B | Thiazole ring itself | Critical for maintaining activity |

| C | Central amide bond | Modifications can decrease potency |

| D | Benzene ring with carboxyl and sulfonyl groups | Essential for activity |

| E | Sulfonamide functional group | Increases solubility |

| F | Amine substituent | Influences receptor binding |

Case Studies

Several studies have explored the biological implications of compounds related to 2-Fluoro-5-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoic acid:

常见问题

Basic Research Questions

Q. What are the key structural features of 2-Fluoro-5-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoic acid, and how do they influence reactivity?

- The compound combines a benzoic acid core with a fluorine substituent, a sulfonyl group, and a 1,4-thiazepane ring fused to a thiophene moiety. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitution or coupling reactions, while the thiophene-thiazepane system introduces steric and electronic complexity that may affect binding to biological targets . Fluorine’s electronegativity impacts solubility and metabolic stability .

Q. What synthetic routes are commonly used to prepare this compound?

- A multi-step synthesis is typical:

Thiazepane formation : Cyclization of a thiol-containing precursor (e.g., 2-thiophenemethylamine) with a dihaloalkane under basic conditions .

Sulfonylation : Reaction of the thiazepane intermediate with chlorosulfonic acid or a sulfonyl chloride derivative .

Coupling to benzoic acid : Mitsunobu or Ullmann coupling to attach the sulfonylated thiazepane to the fluorinated benzoic acid .

- Purification often involves column chromatography or recrystallization, with monitoring by TLC/HPLC .

Q. How can researchers validate the compound’s purity and structural integrity?

- Analytical methods :

- NMR (¹H/¹³C, 2D-COSY) to confirm regiochemistry and substituent positions .

- HRMS for molecular weight verification .

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

- Purity checks : HPLC with UV detection (λ = 254 nm) and elemental analysis for C, H, N, S .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonylation of the thiazepane intermediate?

- Design of Experiments (DoE) is recommended:

- Variables: Temperature (40–100°C), solvent (DMF, THF), base (K₂CO₃, Et₃N), and stoichiometry .

- Response metrics : Yield (GC/MS), side-product formation (e.g., over-sulfonylation) .

- Flow chemistry improves reproducibility and scalability for heat-sensitive intermediates .

Q. What strategies address contradictory data in biological activity assays (e.g., receptor binding vs. cellular efficacy)?

- Hypothesis-driven troubleshooting :

- Verify compound stability in assay media (LC-MS monitoring for degradation ).

- Assess off-target interactions via counter-screening (e.g., kinase panels) .

- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics if discrepancies arise between biochemical and cellular assays .

Q. How can computational modeling guide SAR studies for this compound?

- Docking studies : Use the thiazepane-thiophene system as a rigid scaffold for target binding pocket alignment (e.g., GABA receptors ).

- DFT calculations : Predict electronic effects of fluorine substitution on benzoic acid acidity and sulfonyl group reactivity .

- MD simulations : Evaluate conformational flexibility of the thiazepane ring in aqueous vs. lipid environments .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Key issues :

- Low yields in sulfonylation : Optimize stoichiometry (1.2–1.5 eq sulfonyl chloride) and use phase-transfer catalysts (e.g., TBAB) .

- Purification bottlenecks : Switch from column chromatography to fractional crystallization (solvent screening: EtOAc/hexane) .

Methodological Guidance

Q. How to design a stability study for this compound under physiological conditions?

- Protocol :

Prepare solutions in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

Incubate at 37°C for 24–72 hours.

Monitor degradation via HPLC-UV/MS at 0, 6, 12, 24, and 48 hours .

- Key parameters : Hydrolysis of the sulfonyl group or thiazepane ring opening .

Q. What in vitro assays are suitable for evaluating metabolic stability?

- Liver microsome assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。